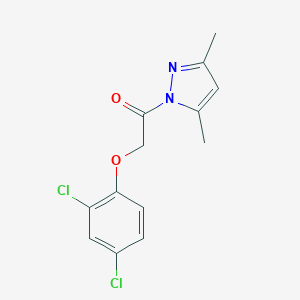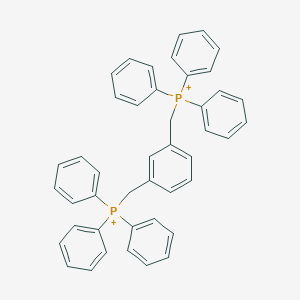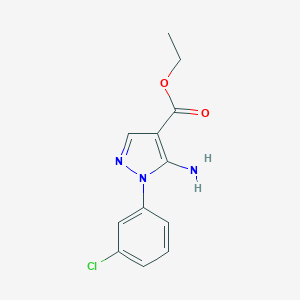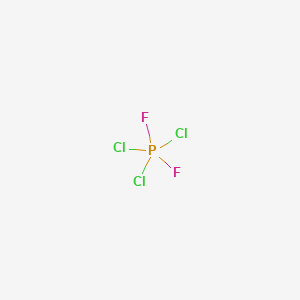
Phosphorus(V) trichloride difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorus(V) trichloride difluoride is a chemical compound with the formula PCl3F2. It is a member of the mixed halides of phosphorus(V) and is known for its unique properties and reactivity. This compound is of significant interest in various fields of chemistry due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorus(V) trichloride difluoride is typically synthesized by the addition of fluorine to phosphorus trichloride. The reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_3\text{F}_2 ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of trichlorodifluorophosphorane involves the use of specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphorus(V) trichloride difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halide atoms.
Addition Reactions: It can add to unsaturated compounds, forming new bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Triethylamine and Triethylphosphine: These reagents are commonly used in reactions with trichlorodifluorophosphorane, leading to a complex mixture of products.
Solvents: Reactions are often carried out in inert solvents to prevent unwanted side reactions.
Major Products Formed: The reactions of trichlorodifluorophosphorane can yield a variety of products, depending on the specific reagents and conditions used. For example, reactions with triethylamine and triethylphosphine can produce a mixture of chlorofluorides of phosphorus(V) .
Scientific Research Applications
Phosphorus(V) trichloride difluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which trichlorodifluorophosphorane exerts its effects involves its ability to form strong bonds with other elements and compounds. Its reactivity is primarily due to the presence of both chlorine and fluorine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Phosphorus Trichloride (PCl3): A related compound that lacks fluorine atoms.
Phosphorus Pentachloride (PCl5): Contains more chlorine atoms and exhibits different reactivity.
Trifluorophosphine (PF3): Contains only fluorine atoms and has distinct properties.
Uniqueness: Phosphorus(V) trichloride difluoride is unique due to its mixed halide composition, which imparts a combination of properties from both chlorine and fluorine. This makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
13537-23-0 |
|---|---|
Molecular Formula |
Cl3F2P |
Molecular Weight |
175.33 g/mol |
IUPAC Name |
trichloro(difluoro)-λ5-phosphane |
InChI |
InChI=1S/Cl3F2P/c1-6(2,3,4)5 |
InChI Key |
MTFNUCIFLCOJRC-UHFFFAOYSA-N |
SMILES |
FP(F)(Cl)(Cl)Cl |
Canonical SMILES |
FP(F)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


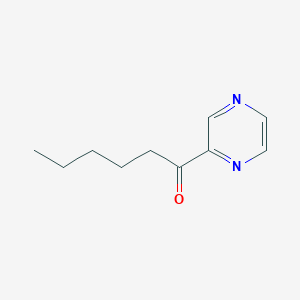
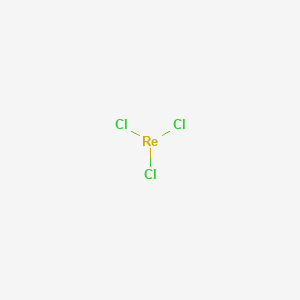
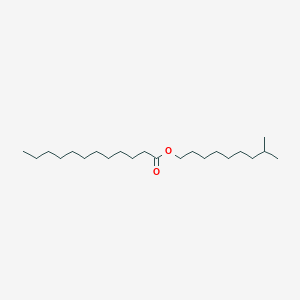
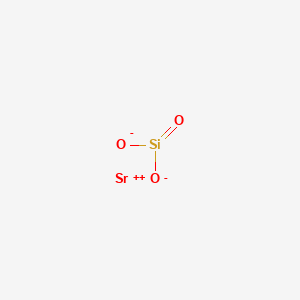
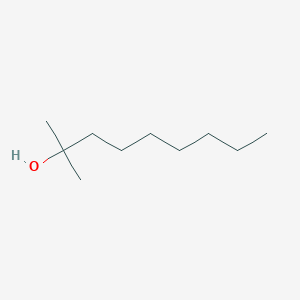
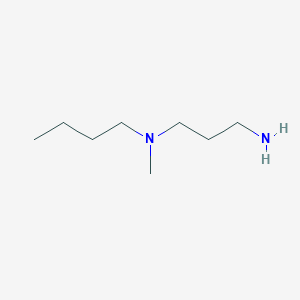
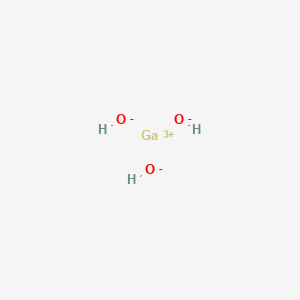

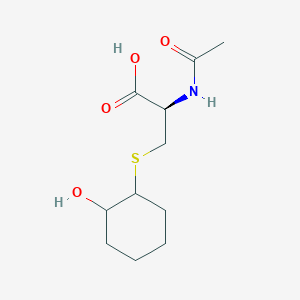
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
